Journal Name:EnergyChem
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Electrochemical Synthesis of Phthalimidine-d2 with Heavy Water as Deuterium Source
EnergyChem ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1002/adsc.202300555
Phtalimidine finds wide pharmaceutical applications and its deuterated derivative is supposed to exhibit enhanced stability towards metabolism. In this work, an electrochemically reductive deuteration strategy from phthalinmide to phtalimidine-d2 was achieved with D2O as a deuterium source at the reagent level in common solvents. This approach showed broad compatibility with a variety of functional groups. Mechanistic investigations assisted by electrochemical analysis revealed a 4-electron reduction pathway, and the coupled anodic oxygen evolution collectively maintains a neutral to mild basic conditions for the ongoing electrochemical reaction.
Detail
Formal conjugate addition/crossed-Claisen multicomponent reaction of mixed aliphatic organozinc reagents, acrylates and acyl chlorides: straightforward synthesis of α-substituted β-ketoesters
EnergyChem ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1002/adsc.202300540
An original uncatalyzed three-component reaction employing mixed aliphatic organozinc reagents for the preparation of α-substituted β-ketoesters is described. This modular procedure, which relies on a formal conjugate addition/crossed-Claisen domino reaction between an organozinc, an acrylate and an acyl chloride, allows the straightforward synthesis of the reaction products under mild conditions. The three-component coupling can also be conducted from alkyl iodides, in an even more simple procedure. Experimental findings account for a probable polar concerted mechanism involving at least two organozinc compounds at the stage of the transition state.
Detail
Gold-Catalyzed Cyclizations and [3+2]-Annulation Cascades between 1,5-Diyn-3-ols and Nitrones to Construct Carbazole Frameworks
EnergyChem ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1002/adsc.202300711
Gold-catalyzed cascade reactions between 1,5-diyn-3-ols and nitrones to deliver carbazole derivatives are described. Such cascade reactions are applicable to facile synthesis of polyaromatic compounds containing carbazole subunits. Notably, the reaction mechanism involves unexpected oxoarylations, rather than oxidative Mannich reactions as known for but-1-yn-4-ols. Our control experiments indicate that the presence of a second alkyne as in 1,5-diyn-3-ols enables such oxoarylations due to a weak bonding between gold and this alkyne, rending the tethered alcohol less conformationally flexible.
Detail
Visible-Light-Promoted Aliphatic C−H Chlorination and Bromination Using Haloform as the Halogen Donor and Azidobenziodoxole as the Mediator
EnergyChem ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1002/adsc.202300416
An azidobenziodoxole (BIN3)-mediated tunable radical reaction system for selective chlorination and bromination of tertiary and secondary C(sp3)−H bonds of alkyl substrates using haloform as the halogen donor was developed. Reactions of various substrates with BIN3 under visible light irradiation without any photo or metal catalysts gave C−H chlorinated or brominated products. These reactions are selective, and compatible with many functional groups. Mechanistic studies suggest that haloform serves as the halogen atom donor and HN3 generated in situ from the reaction of BIN3 and water relays the radical chain reaction as the hydrogen atom donor. HN3 reacts with CHX2⋅ to form CH2X2 and N3⋅, which propagates a radical chain by abstracting a hydrogen atom of the alkane substrate.
Detail
Selective C-H bond functionalization of unprotected indoles by donor-acceptor carbene insertion
EnergyChem ( IF 0 ) Pub Date: 2023-07-02 , DOI: 10.1002/adsc.202300252
Copper catalysts containing alkoxydiaminophosphine (ADAP) ligand catalyze the selective C3-H functionalization of unprotected indoles upon carbene transfer from donor-acceptor diazo compounds, the N-H bond remaining unaltered during the transformation. Mechanistic studies, including DFT calculations, allows proposing the existence of two competitive pathways, none of the occurring through the formation of cyclopropane intermediates, at variance with previously reported systems.
Detail
Ga-catalyzed Temperature-dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand-assisted Mechanism
EnergyChem ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1002/adsc.202300537
Application of a binary Ga-based catalyst system for the coupling of CO2 and aziridines to form oxazolidinones is presented. It has been possible to optimize the catalyst system for the selective formation of a single regioisomer, in excellent yield, under relatively mild reaction conditions. The optimized catalyst system has been successfully applied to a range of substituted aziridines derived from styrene oxide. It has been observed that aziridines bearing two aromatic substituents result in piperazine formation through an unexpected dimerization reaction. These piperazine products can be selectively formed in the absence of CO2 or are favoured at lower reaction temperatures. A detailed DFT study into the reaction mechanism for the formation of both products has been carried out and an unusual ligand assistance in the case of oxazolidinone synthesis has been identified. More specifically, this ligand interaction promotes the initial ring-opening of the aziridine and this work presents the first fully elucidated mechanism involving this intermediate.
Detail
3H-Phenothiazin-3-one: A New Photocatalyst for the Aerobic Photochemical Oxidation of Sulfides to Sulfoxides
EnergyChem ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1002/adsc.202300516
Aerobic photochemistry is a rapidly advancing field that provides sustainable solutions for traditional transformations. In this study, 3H-phenothiazin-3-one is identified as a photocatalyst for the photochemical oxidation of sulfides to sulfoxides. This new photocatalytic method uses a low catalyst loading (0.05 mol%), molecular oxygen as the sole oxidant, and a blue LED lamp as the irradiation source. It can be applied to the oxidation of both alkyl-aryl and alkyl-alkyl sulfides. Moreover, the method is also applicable in the synthesis of the known pharmaceutically active compounds Modafinil and Sulforaphane.
Detail
The Pyrrolidine-Catalyzed Three-Component Reactions of Azlactones, N,O-Acetals and Alcohols: One-Pot Synthesis of α,β-Diamino Esters
EnergyChem ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1002/adsc.202300454
A pyrrolidine-catalyzed three-component reaction of azlactone, N,O-acetal and alcohol for the synthesis of α,β-diamino ester was reported. The N,O-acetal served as the imine equivalent to occur Mannich reaction with azlactone, and the in situ generated α-functionalized azlactone subsequently underwent a ring-opening process in the presence of alcohol. A series of α,β-diamino esters were obtained in 36–99% yields under mild reaction conditions. The product could be synthesized on gram-scale and transformed into the α,β-diamino acid.
Detail
Advances in Catalytic Asymmetric Construction of Quaternary Stereogenic Centers by Conjugate Addition to β,β-Disubstituted Nitroalkenes
EnergyChem ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1002/adsc.202300666
Quaternary stereogenic centers are of great importance because of their prevalence in a series of bioactive natural products and pharmaceuticals. Although the catalytic asymmetric construction of these highly congested centers poses a formidable challenge, this field has been extensively explored in the past few decades, and several elegant strategies, such as the asymmetric conjugate addition to β,β-disubstituted nitroalkenes, have been developed. The resultant β-nitro quaternary stereocenters can be conveniently transformed into the corresponding β-amino quaternary stereocenters commonly found in bioactive compounds. This review summarizes the recent advances in the construction of all-carbon quaternary or hetero-carbon quaternary stereocenters via metal-catalyzed and organocatalyzed asymmetric conjugate addition to β,β-disubstituted nitroalkenes, focusing on the scope, applications, and mechanisms of these reactions.
Detail
Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Phosphates with Aryl Bromides
EnergyChem ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1002/adsc.202300663
A step-economical and operationally simple nickel-catalyzed cross-electrophile coupling of aryl phosphates with aryl bromides through C−O bond cleavage, which precluded the employment of relatively moisture-labile and unreadily available organometallics, was developed. The reaction proceeded smoothly in the presence of magnesium turnings and lithium chloride in THF to afford the corresponding biaryls in moderate to good yields with reasonable functionality tolerance.
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not